![molecular formula C4H4OS B182046 thiophen-3(2H)-one CAS No. 19090-02-9](/img/structure/B182046.png)
thiophen-3(2H)-one
Overview
Description
Thiophen-3(2H)-one, also known as 3-hydroxythiophene, is a type of thiophene . Thiophenes are sulfur-containing, five-membered heterocyclic compounds .
Synthesis Analysis
There are several methods for the synthesis of thiophen-3(2H)-one. One efficient method involves the use of β-oxodithioesters. In this process, β-oxodithioesters react directly with oxalyl chloride, producing 4-aroyl-5-(methylthio)thiophene-2,3-diones in 96–98% yields . Another method reported involves a simple and flexible synthetic route to simple 3-hydroxythiophenes .Scientific Research Applications
Synthesis of Heterocyclic Systems : Benzo[b]thiophen-3(2H)-one 1,1-dioxide is used in the synthesis of new heterocyclic systems like 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene]. This showcases its versatility as a reagent in creating complex molecular structures (Cekavicus et al., 2008).
Biological Activities and Material Science Applications : Substituted thiophenes exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties. Additionally, polymeric thiophenes are used in electronics like thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Characterization of Solid States and Applications as Functional Material : Thioindigo, related to thiophen-3(2H)-one, has been employed as a functional material in various applications. A study focused on characterizing its solid state and understanding the occurrence of different polymorphs under various growth conditions, indicating its potential in creating highly homogeneous and ordered films (Rivalta et al., 2020).
Metal Chelating Agents and Insecticides : The thiophene nucleus has shown various biological activities and is used as building blocks for the synthesis of agrochemicals. It has applications as metal chelating agents and in developing insecticides (Kavitha & Lakshmi, 2019).
EPR Study of Monomeric and Dimeric Intermediates : Hydrogen abstraction from thiophen-3(2H)-ones gives 3-oxothiophen-2-yl radicals. The radicals readily couple to give dimers, which are susceptible to a second hydrogen abstraction step. A mechanism for the oxidation of thiophen-3(2H)-ones by air and one-electron oxidants is proposed and justified (Mcnab, Hunter, & Walton, 1992).
Novel Synthesis and Potential Antibacterial and Antifungal Agent : Novel thiophene-containing compounds have been synthesized and shown to have anticancer, antibacterial, antiviral, and antioxidant activity. One of the synthesized compounds exhibited remarkable activity against bacterial strains and fungi, indicating its potential as a therapeutic agent (Mabkhot et al., 2017).
Functional Additives in Lithium-Ion Batteries : Thiophene derivatives have been examined as functional additives to improve the cycling performance of high-voltage LiCoO2 in lithium-ion batteries. They form a protective layer on the cathode surface, blocking severe electrolyte decomposition at high voltages and improving cycling stability (Xia, Xia, & Liu, 2015).
properties
IUPAC Name |
thiophen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-1-2-6-3-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBWLFNYOWWARN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
thiophen-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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